2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine
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Overview
Description
2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is an organic compound with the molecular formula C9H9BrF3NO It is characterized by the presence of a bromo group, a trifluoromethyl group, and an ethanamine moiety attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethyl)phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Etherification: The brominated product is then reacted with 2-chloroethanamine under basic conditions (e.g., using sodium hydroxide) to form the desired ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and etherification can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or secondary amines.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds with antifungal, antibacterial, or anticancer properties.
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Industry:
Materials Science: Incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 2-[3-Bromo-4-(trifluoromethyl)phenoxy]ethan-1-amine
- 2-[3-Bromo-5-(difluoromethyl)phenoxy]ethan-1-amine
- 2-[3-Bromo-5-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness: 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is unique due to the specific positioning of the bromo and trifluoromethyl groups, which can significantly influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability compared to similar compounds without this group.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-3-6(9(11,12)13)4-8(5-7)15-2-1-14/h3-5H,1-2,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHKMYYKROXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCN)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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